molecular formula C7H2Cl4O B15241646 2,3,4-Trichlorobenzoyl chloride CAS No. 6660-54-4

2,3,4-Trichlorobenzoyl chloride

Cat. No.: B15241646
CAS No.: 6660-54-4
M. Wt: 243.9 g/mol
InChI Key: TVZDIFXOIOIPJG-UHFFFAOYSA-N
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Description

2,3,4-Trichlorobenzoyl chloride is an organic compound with the chemical formula C7H2Cl3OCl. It is a chlorinated derivative of benzoyl chloride and is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.

Preparation Methods

2,3,4-Trichlorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of benzoyl chloride in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms at the 2, 3, and 4 positions on the benzene ring. Industrial production methods often involve the use of thionyl chloride or phosphorus trichloride as chlorinating agents.

Chemical Reactions Analysis

2,3,4-Trichlorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-trichlorobenzoic acid.

    Reduction: It can be reduced to form 2,3,4-trichlorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, phosphorus trichloride, and lithium aluminum hydride. The major products formed from these reactions are amides, esters, and alcohols.

Scientific Research Applications

2,3,4-Trichlorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the preparation of biologically active molecules and as a building block in the synthesis of complex natural products.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorobenzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

2,3,4-Trichlorobenzoyl chloride can be compared with other chlorinated benzoyl chlorides, such as 2,4,6-trichlorobenzoyl chloride and 3,5-dichlorobenzoyl chloride. While all these compounds share similar reactivity due to the presence of the benzoyl chloride group, this compound is unique in its specific substitution pattern, which can influence its reactivity and the types of products formed.

Similar compounds include:

  • 2,4,6-Trichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride
  • 2,4-Dichlorobenzoyl chloride

These compounds are used in similar applications but may exhibit different reactivity and selectivity based on their substitution patterns.

Q & A

Q. What are the critical safety protocols for handling 2,3,4-trichlorobenzoyl chloride in laboratory settings?

Basic Question
this compound is a corrosive substance requiring stringent safety measures. Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk transfers.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
  • First Aid:
    • Skin Contact: Immediately rinse with water for ≥15 minutes and remove contaminated clothing .
    • Eye Exposure: Flush eyes with water for 15 minutes and seek medical attention .
  • Storage: Keep in a cool, dry, well-ventilated area, away from bases and moisture. Use secondary containment to prevent leaks .

Q. How can this compound be synthesized, and what are common pitfalls in its preparation?

Basic Question
While direct synthesis protocols for this compound are scarce in the literature, analogous benzoyl chlorides are typically synthesized via chlorination of benzoic acid derivatives. A general method involves:

Substrate Preparation: React 2,3,4-trichlorobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions.

Reaction Conditions: Reflux in dry dichloromethane or toluene under nitrogen atmosphere to avoid hydrolysis .

Purification: Distill under reduced pressure to isolate the product.
Common Pitfalls:

  • Moisture contamination leads to hydrolysis, reducing yield.
  • Overheating can cause decomposition; monitor temperature rigorously .

Q. What advanced techniques optimize the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced Question
To enhance reactivity and selectivity:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and improve electrophilicity .
  • Catalysis: Add catalytic Lewis acids (e.g., ZnCl₂) to activate the carbonyl group .
  • Temperature Control: Perform reactions at 0–5°C to minimize side reactions (e.g., Friedel-Crafts alkylation in aromatic solvents) .
  • Inert Atmosphere: Maintain nitrogen or argon flow to prevent oxidation or moisture ingress .

Q. How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

Advanced Question

  • Spectroscopy:
    • IR: Confirm the carbonyl stretch (C=O) at ~1770 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .
    • NMR: Use 13C^{13}\text{C} NMR to distinguish chlorine-substituted carbons (δ 125–140 ppm for aromatic C-Cl; δ 165–175 ppm for carbonyl C=O) .
  • Computational Modeling:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reaction pathways. Compare theoretical IR/Raman spectra with experimental data to validate structures .

Q. What factors influence the stability of this compound under varying storage conditions?

Advanced Question

  • Moisture Sensitivity: Hydrolysis occurs rapidly in humid environments, forming 2,3,4-trichlorobenzoic acid. Store in airtight containers with desiccants .
  • Thermal Stability: Decomposes above 100°C, releasing HCl gas. Avoid prolonged exposure to heat .
  • Light Sensitivity: UV light can induce radical degradation. Use amber glassware for storage .

Q. How do steric and electronic effects of the 2,3,4-trichloro substitution pattern influence its reactivity compared to other isomers?

Advanced Question

  • Steric Hindrance: The 2,3,4-substitution creates a crowded aromatic ring, slowing electrophilic aromatic substitution but enhancing resistance to nucleophilic attack at the carbonyl group.
  • Electronic Effects: The electron-withdrawing Cl groups increase the electrophilicity of the carbonyl carbon, making it more reactive in acylations than non-chlorinated analogs. Compare with 2,4,6-trichlorobenzoyl chloride (CAS 4136-95-2), where symmetry reduces steric strain but alters reactivity patterns .

Properties

CAS No.

6660-54-4

Molecular Formula

C7H2Cl4O

Molecular Weight

243.9 g/mol

IUPAC Name

2,3,4-trichlorobenzoyl chloride

InChI

InChI=1S/C7H2Cl4O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H

InChI Key

TVZDIFXOIOIPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)Cl)Cl)Cl

Origin of Product

United States

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